molecular formula C13H27NO2 B12739658 Decanamide, N-(2-hydroxypropyl)- CAS No. 23054-61-7

Decanamide, N-(2-hydroxypropyl)-

Katalognummer: B12739658
CAS-Nummer: 23054-61-7
Molekulargewicht: 229.36 g/mol
InChI-Schlüssel: YQSBEIIQKPQGCO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Decanamide, N-(2-hydroxypropyl)-: is a chemical compound with the molecular formula C13H27NO2. It is an amide derivative of decanoic acid, where the amide nitrogen is substituted with a 2-hydroxypropyl group. This compound is known for its surfactant properties and is used in various industrial and scientific applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Decanamide, N-(2-hydroxypropyl)- is typically synthesized by reacting decanoic acid with 2-hydroxypropylamine. The reaction involves the formation of an amide bond between the carboxyl group of decanoic acid and the amine group of 2-hydroxypropylamine. The reaction is usually carried out under reflux conditions with a suitable dehydrating agent to facilitate the removal of water formed during the reaction .

Industrial Production Methods: In industrial settings, the production of Decanamide, N-(2-hydroxypropyl)- may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and solvents can also enhance the efficiency of the synthesis process .

Analyse Chemischer Reaktionen

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

    Oxidation: Ketones, carboxylic acids.

    Reduction: Primary amines, alcohols.

    Substitution: Substituted amides.

Wirkmechanismus

The mechanism of action of Decanamide, N-(2-hydroxypropyl)- involves its interaction with biological membranes and proteins. The hydroxypropyl group enhances its solubility and allows it to interact with hydrophilic and hydrophobic regions of biomolecules. This interaction can alter the structure and function of proteins, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: Decanamide, N-(2-hydroxypropyl)- is unique due to its specific balance of hydrophilic and hydrophobic properties, making it particularly effective as a surfactant and emulsifier. Its ability to form stable emulsions and interact with both hydrophilic and hydrophobic molecules sets it apart from other similar compounds .

Eigenschaften

CAS-Nummer

23054-61-7

Molekularformel

C13H27NO2

Molekulargewicht

229.36 g/mol

IUPAC-Name

N-(2-hydroxypropyl)decanamide

InChI

InChI=1S/C13H27NO2/c1-3-4-5-6-7-8-9-10-13(16)14-11-12(2)15/h12,15H,3-11H2,1-2H3,(H,14,16)

InChI-Schlüssel

YQSBEIIQKPQGCO-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCCCCC(=O)NCC(C)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.